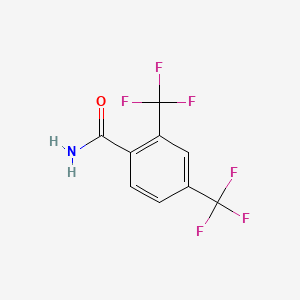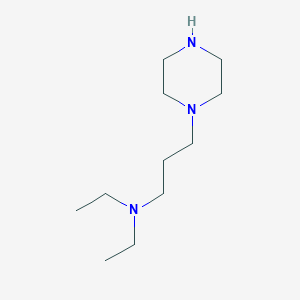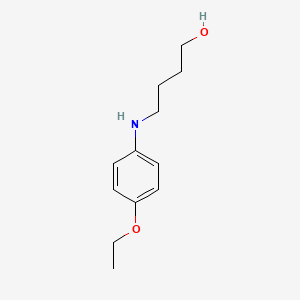
4-(4-Ethoxy-phenylamino)-butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(4-Ethoxy-phenylamino)-butan-1-ol" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar structures. For instance, the synthesis of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate involves a process that might be adapted for the synthesis of the target compound . Additionally, the crystallographic analysis of a structurally related compound, 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, could provide insights into the molecular structure analysis of "4-(4-Ethoxy-phenylamino)-butan-1-ol" .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation under microwave irradiation, oxidation, esterification, and the Grignard reaction . The asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol through reductive amination or enamine hydrogenation using a Ru catalyst also provides a potential pathway that could be modified for the synthesis of "4-(4-Ethoxy-phenylamino)-butan-1-ol" . These methods could be adapted to synthesize the target compound by changing the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as x-ray crystallography . This method could be applied to "4-(4-Ethoxy-phenylamino)-butan-1-ol" to determine its crystallographic structure, which would provide valuable information about its stereochemistry and conformation. The extensive NMR spectroscopy techniques, including 1D-NOE, 2D-HSQC, and HMBC experiments, are also crucial for establishing the structures of similar compounds .
Chemical Reactions Analysis
The papers do not provide specific reactions for "4-(4-Ethoxy-phenylamino)-butan-1-ol," but they do describe reactions that could be relevant. For example, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline leading to different quinolinone derivatives indicates that arylamino groups can participate in complex chemical reactions to form heterocyclic compounds . This knowledge could be useful in predicting the reactivity of the arylamino group in "4-(4-Ethoxy-phenylamino)-butan-1-ol."
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of "4-(4-Ethoxy-phenylamino)-butan-1-ol," they do provide data on similar compounds. For instance, the density and crystallographic data of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one could be used as a reference for estimating the density and solid-state properties of the target compound . The solubility, melting point, and boiling point could be inferred from related structures and their known properties.
科学研究应用
-
Scientific Field: Organic Chemistry
- Application : The compounds “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-methoxy-5-((phenylamino)methyl)phenol” are synthesized via Schiff bases reduction route . These compounds are important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Methods of Application : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .
-
Scientific Field: Organic Chemistry
- Application : The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) .
- Methods of Application : Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .
- Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not mentioned in the source .
-
Scientific Field: Material Science
- Application : The organic third-order non-linear optical crystal 1-ethyl-2- [2- (4-hydroxy-phenyl)-vinyl]-pyridinium iodide (HSPI), a new derivative of the stilbazolium family, was successfully synthesized and the optical quality single crystal was grown by a slow evaporation technique for the first time .
- Methods of Application : The crystal structure of HSPI was confirmed by single crystal X-ray diffraction studies and it was found that it belongs to the monoclinic system with centrosymmetric space group C 2/ c .
- Results or Outcomes : The UV-Vis-NIR spectral studies exhibit a huge transparency (∼70%) in the visible and near-IR (from 468 to 1100 nm) spectral regions that make it a potential material for non-linear device applications in this spectral range .
-
Scientific Field: Material Science
- Application : Bulk organic intramolecular charge transfer nonlinear optical single crystal of 2-(2,4-dimethoxybenzylidene) malononitrile (DMM) have been successfully grown by slow evaporation solution growth technique at 35 °C using acetone as the solvent .
- Methods of Application : The lattice parameters of the grown DMM crystal was evaluated by single crystal X-ray diffraction analysis .
- Results or Outcomes : The laser-induced damage threshold experiment shows that the grown DMM bulk crystal possess an excellent resistance to laser radiation with a high threshold up to 1.75 GW/cm 2, much larger than those of several known organic and inorganic NLO materials .
未来方向
属性
IUPAC Name |
4-(4-ethoxyanilino)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-2-15-12-7-5-11(6-8-12)13-9-3-4-10-14/h5-8,13-14H,2-4,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLICADXUMRDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365153 |
Source


|
| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-phenylamino)-butan-1-ol | |
CAS RN |
356539-16-7 |
Source


|
| Record name | 4-(4-Ethoxyanilino)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


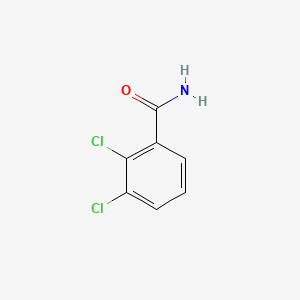
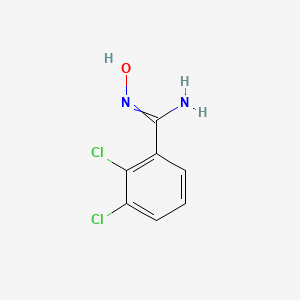

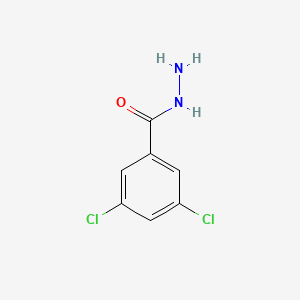

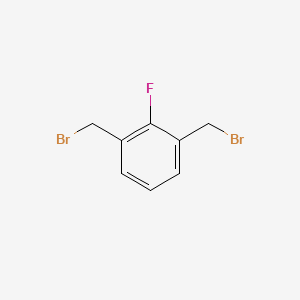
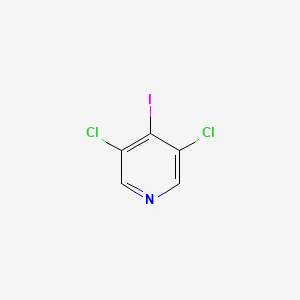
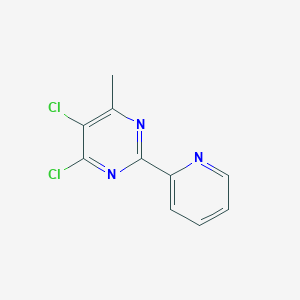
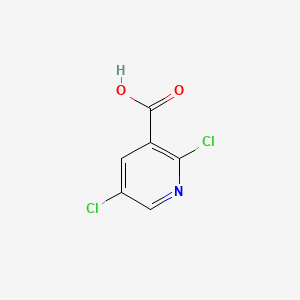
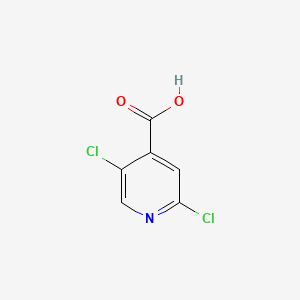
![2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid](/img/structure/B1301066.png)
